6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol
Description
Significance of Nitrogen Heterocycles in Contemporary Chemical Science
Nitrogen heterocycles are organic compounds containing a ring structure composed of at least one nitrogen atom in addition to carbon atoms. These compounds are of paramount importance in chemical science, forming the structural basis for a multitude of natural products, including alkaloids, vitamins, and nucleic acids. google.combldpharm.com In the realm of synthetic chemistry, nitrogen heterocycles are fundamental building blocks for the development of pharmaceuticals, agrochemicals, and advanced materials. google.comsynzeal.com Their diverse biological activities and versatile chemical properties make them a major focus of research in medicinal chemistry and drug discovery. bldpharm.com
The 1,2,4-Triazine (B1199460) Scaffold: A Privileged Structure in Academic Inquiry
The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. mdpi.com Compounds incorporating the 1,2,4-triazine core have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others. mdpi.com The versatility of the 1,2,4-triazine ring allows for extensive functionalization, enabling the synthesis of large libraries of compounds for screening and the development of targeted therapeutic agents.
Scope and Research Focus on 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol
This article will now narrow its focus to a specific derivative of the 1,2,4-triazine family: this compound. The subsequent sections will provide a detailed account of the known chemical and physical properties of this compound. It is important to note that, at present, there is a limited amount of publicly available research dedicated exclusively to this molecule. However, its identification as a potential impurity of the pharmaceutical agent Azacitidine suggests its relevance in the context of drug synthesis and quality control. daicelpharmastandards.compharmaffiliates.com
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 515116-36-6 |
| Molecular Formula | C5H8N4O |
| Molecular Weight | 140.15 g/mol |
| Synonyms | 6-methyl-5-(methylamino)-1,2,4-triazin-3(2H)-one |
While comprehensive studies on the synthesis, reactivity, and biological activity of this compound are not extensively documented in scientific literature, its basic chemical identity is well-established. Further research would be necessary to fully elucidate the chemical behavior and potential applications of this specific 1,2,4-triazine derivative.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5-(methylamino)-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-4(6-2)7-5(10)9-8-3/h1-2H3,(H2,6,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKVWXWULSMCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,4 Triazine Core Structures
Established Synthetic Pathways to 1,2,4-Triazine (B1199460) Systems
The construction of the 1,2,4-triazine ring is a central topic in heterocyclic chemistry. These systems are valued as building blocks in both synthetic and pharmaceutical chemistry. ingentaconnect.com A variety of methods have been developed, ranging from classical condensation reactions to modern catalytic approaches, to afford di- and tri-substituted 1,2,4-triazines. thieme-connect.comorganic-chemistry.org
Cyclization Reactions of Semicarbazone Derivatives
The cyclization of semicarbazone and related derivatives represents a foundational method for synthesizing heterocyclic rings. One approach involves the acid-mediated cyclization of a semicarbazone onto a ketoester, which is followed by a base-promoted cyclization and decarboxylation to form a pyrrolotriazine core. nih.gov Another method describes obtaining semicarbazide (B1199961) derivatives from the reaction of hydrazide with isocyanates. nih.gov Subsequent cyclization of these compounds in the presence of a base like 2% NaOH leads to the formation of 1,2,4-triazolin-5-one derivatives. nih.govresearchgate.net These reactions showcase how semicarbazide-based precursors can be effectively transformed into complex heterocyclic structures.
| Precursor Type | Reagents/Conditions | Product | Reference(s) |
| Semicarbazone with pendant α-ketoester | 1. Acid-mediation 2. Base-promotion 3. Decarboxylation | Pyrrolotriazine | nih.gov |
| Hydrazide + Isocyanate | 2% NaOH | 1,2,4-Triazolin-5-one derivatives | nih.govresearchgate.net |
Redox-Efficient Cyclodehydration Approaches
Modern synthetic methods often prioritize efficiency and mild reaction conditions. A redox-efficient cyclodehydration process has been developed for synthesizing 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org This pathway involves the reaction of β-keto-N-acylsulfonamides with hydrazine (B178648) salts. organic-chemistry.org The reaction conditions are noted for being mild and tolerant of a range of sensitive functional groups. organic-chemistry.org This method provides flexibility, allowing for the late-stage introduction of substituents at either the C3 or C6 position of the triazine ring. organic-chemistry.org
Rhodium-Catalyzed Cyclization Strategies
Transition metal catalysis offers powerful tools for constructing complex molecules. An unexpected rhodium-catalyzed O-H insertion and rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles has been shown to produce key intermediates for 1,2,4-triazine synthesis. thieme-connect.comorganic-chemistry.org This method is modular and allows for the creation of differently substituted 1,2,4-triazines with complete regioselectivity. thieme-connect.com Depending on the subsequent intramolecular cyclization conditions, both 3,6-disubstituted and 3,5,6-trisubstituted-1,2,4-triazines can be obtained under mild conditions. thieme-connect.comorganic-chemistry.org For instance, treating the intermediate with TsOH leads to hydrolysis and cyclization to give disubstituted triazines, while using DBU results in trisubstituted 1,2,4-triazines. thieme-connect.com
| Catalyst | Reactants | Key Intermediate | Product Type | Reference(s) |
| Rhodium | N-acylhydrazones, N-sulfonyl-1,2,3-triazoles | Product of O-H insertion and rearrangement | 3,6-disubstituted or 3,5,6-trisubstituted 1,2,4-triazines | thieme-connect.comorganic-chemistry.org |
Condensation and Ring-Closure Reactions from Hydrazide Precursors
Condensation reactions are a cornerstone of heterocyclic synthesis. One established method for preparing 1,2,4-triazines involves the condensation of amidrazones with 1,2-dicarbonyl compounds, though this can sometimes result in low yields and regioisomeric mixtures. thieme-connect.com A more refined approach involves the cyclization of hydrazide derivatives under reductive conditions. For example, hydrazides prepared from the nucleophilic substitution of triflates or chlorides with benzhydrazide can be cyclized using tin powder in acetic acid to yield ring-fused ingentaconnect.comorganic-chemistry.orgresearchgate.nettriazines. mdpi.com Similarly, one-pot domino annulation reactions provide an efficient route to 1,2,4-triazine derivatives from readily available materials like ketones, aldehydes, and alkynes. rsc.org The condensation of cyclic anhydrides with hydrazines has also been developed into a one-step reaction, with the course of the reaction being influenced by substituents on the anhydride (B1165640) ring. researchgate.net
Diels-Alder Reactions in Triazine Synthesis
The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in heterocyclic chemistry, with 1,2,4-triazines serving as effective cyclic aza-dienes. nih.govnih.gov This cycloaddition reaction has been established as a unique method for synthesizing a wide variety of N-heterocycles, including pyridines and pyridazines. nih.gov The IEDDA reaction can be performed intermolecularly or intramolecularly. acs.orgacs.org For instance, reacting 3,5,6-trichloro-1,2,4-triazine (B1313864) with a diene like cyclo-octa-1,5-diene can lead to sequential intermolecular and intramolecular Diels-Alder reactions, ultimately forming complex cage compounds. The reactivity of the triazine in these cycloadditions can be predictably modulated by substituents on the ring. nih.gov
Reactivity of 3-Amino-1,2,4-triazine with Various Reagents
The 3-amino-1,2,4-triazine moiety is a versatile building block for creating more complex derivatives. ingentaconnect.com The amino group at the 3-position demonstrates unique reactivities toward reagents such as carbonitriles, carbonyls, and isothiocyanates. ingentaconnect.com Analogs of new heterocyclic systems have been obtained from the reactions of 3-amino-1,2,4-triazine with coupling reagents like terminal alkynes and boronic acids in the presence of a palladium catalyst. researchgate.net Further functionalization is possible, such as amination at the C5 position, followed by reactions with electrophiles like phenyl isocyanates. researchgate.net Additionally, cyclization reactions of 3-amino-1,2,4-triazine with reagents like dimethyl malonate can produce fused heterocyclic systems such as pyrimido[3,2-b] ingentaconnect.comorganic-chemistry.orgresearchgate.nettriazin-2,4-dione. scirp.org
| Reagent Class | Example Reagent(s) | Reaction Type | Resulting Structure | Reference(s) |
| Coupling Reagents | Terminal alkynes, Boronic acids | Palladium-catalyzed coupling | Substituted 3-amino-1,2,4-triazines | researchgate.net |
| Electrophiles | Phenyl isocyanates, Benzoyl chlorides | Electrophilic addition/substitution | N-acylated/aroylated derivatives | researchgate.net |
| Cyclizing Agents | Dimethyl malonate, Ethyl cyanoacetate | Condensation/Cyclization | Fused pyrimido[3,2-b] ingentaconnect.comorganic-chemistry.orgresearchgate.nettriazine systems | scirp.org |
Reactions Involving Alkyl Phosphites with Thiolated Triazines
While direct literature on the reaction of alkyl phosphites with thiolated 1,2,4-triazines is not abundant, related reactions provide insight into plausible transformations. The reaction of trialkyl phosphites with 3-azido-1,2,4-triazine (B14498274) derivatives has been shown to produce phosphazenes. africaresearchconnects.comjst.go.jp This proceeds via the reaction of the phosphite (B83602) with the azide (B81097) group.
In a related context, phosphites are well-established reagents for desulfurization reactions. nih.govrsc.org For instance, trimethyl phosphite can be used catalytically for the desulfurization of alkyl thiols in a radical process. nih.govrsc.org This suggests a potential application for alkyl phosphites in the desulfurization of a 3-thioxo-1,2,4-triazine precursor to yield the corresponding 1,2,4-triazin-3-ol. This desulfurization would likely proceed through the formation of a strong P=S bond, driving the reaction forward.
Another relevant reaction is the sulfurization of phosphites using compounds like 3-amino-1,2,4-dithiazole-5-thione, which involves the nucleophilic attack of the phosphorus at a sulfur atom. rsc.org This further supports the chemical feasibility of an interaction between a thiolated triazine and an alkyl phosphite.
Targeted Synthesis of 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol
One potential approach begins with the synthesis of a 6-methyl-3-thioxo-1,2,4-triazin-5-one intermediate. This can be achieved through the cyclization of a thiosemicarbazone derivative of pyruvic acid. Subsequent amination at the 5-position, followed by methylation of the amino group and desulfurization of the 3-thioxo group, would lead to the target compound.
A plausible multi-step synthesis is outlined below:
Formation of a Thiosemicarbazone: Reaction of pyruvic acid with thiosemicarbazide (B42300) to form 2-(1-carboxyethylidene)hydrazine-1-carbothioamide.
Cyclization: Intramolecular cyclization of the thiosemicarbazone under basic conditions to yield 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. This type of cyclization is a common method for forming the triazinone ring. nih.govresearchgate.net
Introduction of the Amino Group: The 5-position of the triazinone ring can be functionalized to introduce an amino group. This may involve a two-step process of halogenation followed by nucleophilic substitution with ammonia.
Methylation of the Amino Group: The primary amino group can be selectively methylated using a suitable methylating agent, such as methyl iodide, under controlled conditions to yield the methylamino group.
Conversion of the Thione to a Hydroxyl Group: The 3-thioxo group can be converted to the desired 3-ol functionality. This could potentially be achieved through S-alkylation followed by hydrolysis, or via a desulfurization reaction, for instance using an oxidizing agent or a phosphite-based reagent.
Green Chemistry Approaches in 1,2,4-Triazine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazines, to reduce environmental impact and improve efficiency. nih.gov
Microwave-Assisted Synthesis: A significant advancement in this area is the use of microwave irradiation to accelerate reactions and improve yields. researchgate.netchemistryviews.orgnih.govdntb.gov.uamdpi.com Microwave-assisted synthesis of 1,2,4-triazines has been reported to dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.net These reactions can sometimes be performed in a solvent-free "dry media" environment, further enhancing their green credentials. researchgate.net For example, the microwave-assisted condensation of 2-aryloxymethylbenzimidazole-1-acetylhydrazines with phenacyl bromides provides 3,6-disubstituted-1,2,4-triazines in high yields with short reaction times. researchgate.net
Solvent Selection and Catalyst-Free Reactions: The use of environmentally benign solvents, or the elimination of solvents altogether, is a key aspect of green chemistry. Some syntheses of 1,2,4-triazines have been developed to proceed in greener solvents like water or ethanol, or under solvent-free conditions. chim.it Furthermore, the development of catalyst-free reaction conditions contributes to the sustainability of these synthetic processes.
The following table summarizes some examples of green chemistry approaches in the synthesis of triazine derivatives.
| Green Chemistry Approach | Reaction Type | Advantages |
| Microwave Irradiation | Condensation/Cyclization | Reduced reaction times, improved yields, potential for solvent-free conditions. researchgate.netchemistryviews.org |
| Solvent-Free Synthesis | Cyclotrimerization | Reduced waste, simplified work-up, cost-effective. chim.it |
| Aqueous Media | Cyclization | Environmentally benign solvent, improved safety. |
Methodological Advancements in Reaction Optimization and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of 1,2,4-triazine derivatives. Various parameters can be systematically adjusted to achieve the desired outcome.
Catalyst and Reagent Screening: The choice of catalyst and reagents can have a profound impact on the efficiency of a reaction. For instance, in the synthesis of fused triazine derivatives from 6-methyl-3-thioxo-1,2,4-triazin-5-one, the reaction conditions, including the choice of aldehydes and condensing agents, were optimized to afford the desired products in good yields. nih.govresearchgate.net
Control of Reaction Parameters: Temperature, reaction time, and the nature of the solvent are critical parameters that are often optimized. In the synthesis of heterocycles, a systematic study of these variables can lead to significant improvements in yield and selectivity. researchgate.net For example, multicomponent reactions for the synthesis of complex heterocyclic systems often undergo extensive optimization of catalysts, solvents, and temperature to achieve high efficiency. rsc.org
High-Throughput Experimentation: Modern synthetic chemistry often employs parallel synthesis and high-throughput screening techniques to rapidly evaluate a wide range of reaction conditions. This approach allows for the efficient identification of optimal parameters for a given transformation, leading to enhanced yields and accelerated discovery of novel compounds. nih.gov
The table below illustrates the impact of optimizing reaction conditions on the yield of a hypothetical heterocycle synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A | Toluene | 80 | 12 | 45 |
| 2 | Catalyst B | Toluene | 80 | 12 | 65 |
| 3 | Catalyst B | Dioxane | 100 | 8 | 85 |
| 4 | Catalyst B | Dioxane | 100 | 4 | 92 |
Derivatization Strategies and Analogue Development
Chemical Modification of the 1,2,4-Triazine (B1199460) Core
The 1,2,4-triazine ring is known to be electron-deficient, which influences its reactivity towards nucleophiles. The substituents already present on the ring—methyl, methylamino, and hydroxyl groups—will further direct the course of substitution reactions.
The introduction of new substituents onto the triazine core is a key strategy for creating diverse analogues. The existing groups on 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol already occupy the 3, 5, and 6-positions. Therefore, direct substitution would involve the displacement of one of these groups or modification of the ring nitrogen atoms. Given the stability of alkyl and amino groups on the triazine ring, derivatization is more likely to occur at the exocyclic functional groups or through condensation reactions leading to fused systems.
The exocyclic methylamino and hydroxyl groups are prime targets for functionalization, offering pathways to a wide range of derivatives.
Alkylation and Acylation: The secondary amine of the methylamino group and the hydroxyl group are both nucleophilic and can readily undergo alkylation and acylation reactions. For instance, treatment with alkyl halides in the presence of a base can introduce a variety of alkyl chains. Similarly, reaction with acyl chlorides or anhydrides can yield the corresponding amides and esters. These reactions are fundamental in modifying the lipophilicity and steric profile of the molecule.
Sulfonylation: The reaction with sulfonyl chlorides would lead to the formation of sulfonamides and sulfonate esters, which can significantly alter the electronic and biological properties of the parent compound.
Table 1: Proposed Functionalization of Exocyclic Groups of this compound
| Reaction Type | Reagent Example | Potential Product Structure |
| N-Alkylation | Methyl Iodide | 6-Methyl-5-(dimethylamino)-1,2,4-triazin-3-ol |
| N-Acylation | Acetyl Chloride | N-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)-N-methylacetamide |
| O-Alkylation | Ethyl Bromide | 3-Ethoxy-6-methyl-5-(methylamino)-1,2,4-triazine |
| O-Acylation | Benzoyl Chloride | (6-Methyl-5-(methylamino)-1,2,4-triazin-3-yl) benzoate |
Note: The proposed products are based on the expected reactivity of the functional groups.
Synthesis of Fused 1,2,4-Triazine Heterocyclic Systems
A significant strategy in the development of novel heterocyclic compounds is the fusion of the 1,2,4-triazine core with other ring systems. This approach can lead to rigid, planar molecules with unique electronic and biological profiles. The synthesis of such fused systems often involves the reaction of the bifunctional 1,2,4-triazine with suitable reagents that can react with two sites on the triazine core or its substituents.
Based on the reactivity of analogous 1,2,4-triazine derivatives, particularly those containing amino and thione/oxo functionalities, several fused heterocyclic systems can be envisioned originating from this compound.
The synthesis of pyrimido[1,2-b] acs.orgscienceopen.comorst.edutriazine systems can be achieved by reacting aminotriazines with β-dicarbonyl compounds or their equivalents. For this compound, the exocyclic amino group could potentially react with a suitable three-carbon synthon to form the fused pyrimidine (B1678525) ring.
The construction of a triazino[2,3-a]quinazoline system would likely involve the reaction of the 1,2,4-triazine with an ortho-amino-substituted aromatic carbonyl compound. The amino group of the triazine could react with the carbonyl group, followed by cyclization involving one of the ring nitrogens and the aromatic amino group.
The synthesis of imidazo[1,2-b] acs.orgscienceopen.comorst.edutriazines typically involves the reaction of an aminotriazine with an α-haloketone. In the case of this compound, the exocyclic amino group could act as the nucleophile to attack the α-haloketone, followed by cyclization to form the fused imidazole (B134444) ring.
Table 2: Proposed Synthesis of Fused Heterocyclic Systems from a 6-Methyl-5-amino-1,2,4-triazin-3-one Analogue
| Fused System | Reagent Example | Reaction Conditions (from Analogue) | Reference (for Analogue) |
| Pyrimido[1,2-b] acs.orgscienceopen.comorst.edutriazine | Malononitrile (B47326)/Elemental Sulfur | Ethanol, Piperidine | crossref.org |
| Triazino[2,3-a]quinazoline | 2-Aminobenzoylhydrazine | N/A | crossref.org |
| Imidazo[1,2-b] acs.orgscienceopen.comorst.edutriazine | α-Haloketones | N/A | crossref.org |
Note: The reaction conditions and feasibility are based on studies with analogous aminotriazine compounds and would require experimental validation for this compound.
Pyrazolo[4,3-e]tandfonline.commdpi.comnih.govtriazine and Pyrazolo[4,3-e]tetrazolo[1,5-b]tandfonline.commdpi.comnih.govtriazine Systems
The fusion of a pyrazole ring to the 1,2,4-triazine core results in the pyrazolo[4,3-e] tandfonline.commdpi.comnih.govtriazine heterocyclic system, a scaffold found in naturally occurring products such as nostocine A and fluviol A. mdpi.comacs.org The synthesis of these systems can be achieved through various routes, including the reaction of 5-acyl or 5-formyl-1,2,4-triazine oximes with hydrazines, which directly affords the pyrazolo[4,3-e] tandfonline.commdpi.comnih.govtriazine derivatives. researchgate.net Another general synthetic approach allows for the introduction of a wide range of substituents at the N1 and C3 positions of the pyrazole ring. mdpi.com Functionalization at the C5 position of the pyrazolo[4,3-e] tandfonline.commdpi.comnih.govtriazine system is possible through nucleophilic substitution of a suitable leaving group, such as a methylsulfonyl group, with various O-, N-, S-, and C-nucleophiles. mdpi.comresearchgate.net
Further annulation of a tetrazole ring to the pyrazolo[4,3-e] tandfonline.commdpi.comnih.govtriazine scaffold yields the tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] tandfonline.commdpi.comnih.govtriazine system. nih.govtandfonline.com These derivatives can be synthesized from pyrazolo[4,3-e] tandfonline.commdpi.comnih.govtriazine precursors. For instance, a chlorosulfone intermediate can react with cyclic amines to give a corresponding sulfone, which then undergoes nucleophilic substitution with sodium azide (B81097) to yield the final tricyclic tetrazole-fused products. nih.gov These tricyclic systems, particularly those bearing a sulfonamide moiety, have emerged as a novel class of heterocyclic compounds with significant biological interest. nih.govresearchgate.netresearchgate.net Studies have shown that these derivatives can exhibit potent cytotoxic and proapoptotic activity against various cancer cell lines. nih.govresearchgate.netproquest.com
| Heterocyclic System | Key Synthetic Strategy | Reference |
|---|---|---|
| Pyrazolo[4,3-e] tandfonline.commdpi.comnih.govtriazine | Reaction of 5-acyl-1,2,4-triazine oximes with hydrazines. | researchgate.net |
| Pyrazolo[4,3-e] tandfonline.commdpi.comnih.govtriazine | Nucleophilic substitution of a methylsulfonyl group at the C5 position. | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] tandfonline.commdpi.comnih.govtriazine | Nucleophilic substitution of sulfone derivatives with sodium azide. | nih.gov |
Exploration of Structural Isomers and Related Scaffold Research
Comparative Studies with 1,3,5-Triazine (B166579) Derivatives
The 1,3,5-triazine (or s-triazine) ring is a structural isomer of the 1,2,4-triazine system. This scaffold is also a cornerstone in the development of biologically active compounds. researchgate.netresearchgate.netresearchgate.net Derivatives of 1,3,5-triazine have been investigated for a wide range of pharmacological activities, including anticancer properties. researchgate.netjapsonline.com For example, certain 1,3,5-triazine derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy. researchgate.netjapsonline.com The structural modifications at the 2-, 4-, and 6-positions of the 1,3,5-triazine core are crucial for their biological activity. lookchem.comnih.gov
Comparative studies, while not always direct, highlight the distinct chemical and biological properties imparted by the arrangement of nitrogen atoms in the triazine ring. The asymmetry of the 1,2,4-triazine ring, as seen in this compound, offers different substitution patterns and electronic properties compared to the symmetrical 1,3,5-triazine core. This difference influences how the molecules interact with biological targets. For instance, while some 1,3,5-triazines target DHFR, derivatives of other fused triazine systems have shown activity against different targets like ABL protein kinase. nih.gov The choice between a 1,2,4-triazine and a 1,3,5-triazine scaffold allows medicinal chemists to fine-tune the steric and electronic properties of a molecule to achieve desired biological effects. nih.govacs.org
Synthesis of Thiadiazole-Based Triazine Analogues
The synthesis of hybrid molecules incorporating both a 1,2,4-triazine and a thiadiazole ring has been explored to develop new compounds with potential biological activities. pnrjournal.comnih.govresearchgate.net One approach involves using 2,5-dihydrazino-1,3,4-thiadiazole as a starting material. pnrjournal.comresearchgate.net This compound can be condensed with substituted benzaldehydes to form Schiff bases, which then act as heterodienophiles. These intermediates can subsequently react with hetero dienes through an aza Diels-Alder reaction to yield the final 1,2,4-triazine-thiadiazole hybrids. pnrjournal.comresearchgate.net Another strategy involves the synthesis of substituted 1,3,5-triazine derivatives that incorporate a 5-benzyl-1,3,4-thiadiazol-2-amine moiety, alongside a 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one group, linked to the central s-triazine core. researchgate.netaessweb.com
Generation of Mannich Bases and Metal Complexes Incorporating the 1,2,4-Triazine Moiety
The 1,2,4-triazine scaffold can be functionalized through the Mannich reaction to produce Mannich bases. A series of Mannich bases bearing a 1,2,4-triazine moiety were prepared from 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one, formaldehyde, and various primary or secondary amines. researchgate.net This reaction provides a straightforward method to introduce diverse aminoalkyl substituents onto the triazine core, allowing for the modulation of the compound's physicochemical properties. mdpi.comnih.gov
Furthermore, the nitrogen atoms within the 1,2,4-triazine ring act as effective coordination sites for metal ions, leading to the formation of various metal complexes. tandfonline.com The coordination chemistry of 1,2,4-triazine derivatives has been studied with a range of transition metals, including Co(II), Ni(II), and Cu(II). tandfonline.com These ligands can behave as bidentate chelators, coordinating with the metal ion through different nitrogen atoms of the triazine ring and an adjacent azomethine nitrogen. tandfonline.com The resulting complexes exhibit distinct geometries and electronic properties compared to the parent ligand. tandfonline.comnih.gov The ability of 1,2,4-triazole (B32235) derivatives, which are structurally related to triazines, to form N1-N2 bridges between metal centers is also well-documented, leading to polynuclear complexes with interesting magnetic properties. mdpi.com
| Functionalization | Reactants | Resulting Product | Reference |
|---|---|---|---|
| Mannich Base Formation | 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one, formaldehyde, amine | N-Mannich bases of 1,2,4-triazine | researchgate.net |
| Metal Complexation | 1,2,4-Triazine derivative, transition metal salts (e.g., Co(II), Ni(II), Cu(II)) | Coordination complexes | tandfonline.com |
Combinatorial Chemistry and Library Synthesis for Derivative Exploration
Combinatorial chemistry on solid support has been utilized as a powerful tool for generating large and diverse libraries of triazine derivatives for high-throughput screening. lookchem.comresearchgate.net A key advantage of the 1,3,5-triazine scaffold in this context is its three-fold symmetry, which allows for versatile and straightforward structural modifications at the 2-, 4-, and 6-positions. lookchem.comresearchgate.net
One novel orthogonal synthesis strategy involves the preparation of aryl- or alkyl-substituted triazine building blocks in solution via Grignard monoalkylation or monoarylation of cyanuric chloride. lookchem.comresearchgate.net These building blocks are then captured by a resin-bound amine, followed by further amination and cleavage from the solid support to yield the final products with high purity. lookchem.comresearchgate.net To facilitate screening, a triethylene glycol-based linker can be incorporated into the triazine library, creating "tagged" molecules. nih.gov These tagged libraries can be covalently immobilized on a substrate, such as a glass slide, to create a small molecule microarray (SMM). nih.gov This platform allows for the rapid screening of the library against biological targets, such as proteins, to identify novel binders. nih.gov
Solid-Phase Methodologies in Triazine Derivative Synthesis
Solid-phase synthesis offers a streamlined approach for the preparation of 1,2,4-triazine derivatives, facilitating purification and automation. One reported method describes the solid-phase synthesis of 1-substituted 4,5-dihydro-1,2,4-triazin-6-ones. researchgate.net The synthesis begins with the reaction of imidic esters with polymer-bound glycine to form imidate esters attached to the solid support. These resin-bound intermediates can then be further reacted to construct the triazine ring. This methodology has been used to synthesize libraries of these compounds. researchgate.net The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away, leaving the desired compound attached to the resin until the final cleavage step. lookchem.comresearchgate.net
Biological Activities and Pre Clinical Efficacy Studies Excluding Human Clinical Data
In Vitro and In Vivo Biological Activity Spectrum of 1,2,4-Triazines
The 1,2,4-triazine (B1199460) nucleus is a versatile scaffold that has been incorporated into a multitude of molecules exhibiting a broad spectrum of pharmacological effects. These compounds are recognized for their diverse biological activities, which include antimicrobial, antiviral, antiprotozoal, antimalarial, and antitubercular properties. researchgate.net, ijpsr.info Additionally, research has pointed to their potential as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net, nih.gov, nih.gov The inherent chemical properties of the triazine ring allow for various substitutions, leading to the synthesis of numerous derivatives with tailored biological functions. jmchemsci.com, researchgate.net This structural versatility has made 1,2,4-triazines a focal point for the development of novel therapeutic agents.
Antimicrobial Research Applications
The growing challenge of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Derivatives of 1,2,4-triazine have emerged as a promising area of investigation due to their significant activity against a wide range of pathogenic microorganisms, including bacteria, fungi, viruses, and protozoa. ijpsr.info, researchgate.net
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Numerous studies have highlighted the potential of 1,2,4-triazine derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, novel s-triazine derivatives have demonstrated high in vitro antibacterial activity, comparable to established antibiotics like penicillin and streptomycin. Hybrids of fluoroquinolones with 1,2,4-triazoles have shown excellent efficacy against a panel of bacteria including Escherichia coli, Yersinia pseudotuberculosis, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL. nih.gov
Similarly, clinafloxacin-triazole hybrids have displayed high inhibitory activity against both Gram-positive and Gram-negative bacteria, with MIC values reported between 0.25 and 32 µg/mL. nih.gov Another study synthesized triazine-based amphiphilic small molecules that showed significant potency against drug-resistant bacteria such as methicillin-resistant S. aureus (MRSA), multidrug-resistant P. aeruginosa (MDRPA), and vancomycin-resistant E. faecium (VREF). nih.gov Furthermore, a tetracyclic triazine analog, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, exhibited promising activity against various drug-resistant Staphylococcus aureus strains and Bacillus anthracis. ijpsr.info
Table 1: Antibacterial Activity of Selected 1,2,4-Triazine Derivatives
| Compound/Derivative Class | Bacterial Strains Tested | Observed Efficacy (MIC) | Reference |
|---|---|---|---|
| Phenylpiperazine-triazole-fluoroquinolone hybrids | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus | 0.12 - 1.95 µg/mL | nih.gov |
| Clinafloxacin-triazole hybrids | S. aureus, B. subtilis, M. luteus, E. coli, S. dysenteriae, P. aeruginosa, B. proteus | 0.25 - 32 µg/mL | nih.gov |
| Ofloxacin-triazole analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 µg/mL | nih.gov |
| Triazine-based amphiphilic molecules (DG-5, DG-6, DL-5, DL-6) | MRSA, MDRPA, VREF | Significant potency reported | nih.gov |
Antifungal Activity Against Pathogenic Fungi
The 1,2,4-triazine scaffold is a core component of various compounds investigated for their antifungal properties. Research has shown that these derivatives can be effective against a range of pathogenic fungi. nih.gov, researchgate.net For example, certain triazole compounds containing a 1,2,3-benzotriazine-4-one moiety demonstrated greater antifungal activity against Candida albicans and Cryptococcus neoformans than reference drugs, with MIC values ranging from 0.0156 to 2.0 μg/mL. nih.gov
A study on pyrazolo[5,1-c] nih.govnih.govnih.govtriazine derivatives revealed specific activity against pathogenic fungi, including Candida albicans, Candida auris, and Cryptococcus. One derivative incorporating an N-phenylpiperazine moiety showed the highest growth inhibition against C. albicans, with an MIC of 16 µg/mL. researchgate.net Furthermore, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated significant antifungal activities against several plant-pathogenic fungi, such as various species of Botrytis cinerea. frontiersin.org
Table 2: Antifungal Activity of Selected 1,2,4-Triazine Derivatives
| Compound/Derivative Class | Fungal Strains Tested | Observed Efficacy (MIC) | Reference |
|---|---|---|---|
| 1,2,3-Benzotriazine-4-one containing triazoles | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 µg/mL | nih.gov |
| Pyrazolo[5,1-c] nih.govnih.govnih.govtriazine derivative (3d) | Candida albicans | 16 µg/mL | researchgate.net |
| Triazole-piperdine-oxadiazoleside derivatives | Clinically important fungal pathogens | 0.5 - 32 µg/mL | researchgate.net |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea (multiple species) | Significant activity reported | frontiersin.org |
Antiviral Properties
The 1,2,4-triazine nucleus is a key structural feature in several compounds with significant antiviral activity. nuft.edu.ua, nih.gov These derivatives have been investigated for their efficacy against a variety of DNA and RNA viruses. nih.gov
One notable example is the class of pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, which are considered structural analogues of purine (B94841) bases. mdpi.com Certain derivatives from this class have demonstrated high antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) virus in cell cultures. One specific compound, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govnih.govnih.govtriazine-5,6-dicarboxylate, showed an IC50 of 4 µg/mL with a selectivity index of 188, suggesting a mechanism that may involve the inhibition of neuraminidase. mdpi.com
Furthermore, condensed 1,2,4-triazole (B32235) derivatives, such as 1,2,4-triazolo[5,1-c]triazines, have been studied for their antiviral properties. nih.gov Research has also explored analogs of known antiviral drugs like ribavirin (B1680618) and doravirine (B607182) that incorporate the 1,2,4-triazole ring, with some showing inhibitory properties against HIV-1. nih.gov
Antiprotozoal and Antimalarial Investigations
Compounds featuring the 1,2,4-triazine core have shown considerable promise in the search for new antiprotozoal and antimalarial agents. nih.gov, beilstein-journals.org The Open Source Malaria project has extensively investigated 1,2,4-triazolo[4,3-a]pyrazines as potent drug leads. nih.gov, researchgate.net, beilstein-journals.org These compounds are believed to act by dysregulating the P. falciparum ATPase, PfATP4. nih.gov
One notable compound, MIPS-0004373, a novel bis-1,2,4-triazine, demonstrated rapid and potent activity against all asexual blood stages of Plasmodium falciparum in vitro. nih.gov In vivo studies showed it could efficiently clear an established P. berghei infection in mice, with an efficacy similar to artesunate (B1665782) and chloroquine. nih.gov Another study screened a library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines against the P. falciparum 3D7 strain, identifying tertiary alkylamine derivatives with IC50 values ranging from 9.90 to 23.30 µM. nih.gov, researchgate.net
Table 3: Antimalarial Activity of Selected 1,2,4-Triazine Derivatives
| Compound/Derivative Class | Parasite Strain | Observed Efficacy (IC50) | Reference |
|---|---|---|---|
| MIPS-0004373 (bis-1,2,4-triazine) | Plasmodium falciparum (asexual stages) | Potent in vitro activity | nih.gov |
| Amine-substituted 1,2,4-triazolo[4,3-a]pyrazines | Plasmodium falciparum (3D7 strain) | 9.90 - 23.30 µM | nih.gov, researchgate.net |
Antitubercular and Antimycobacterial Screening
The 1,2,4-triazine scaffold has also been explored for its potential in developing new treatments for tuberculosis and other mycobacterial infections. nih.gov, mdpi.com, semanticscholar.org A series of 1,2,4-triazole derivatives were synthesized and tested in vitro against several mycobacterial species, including Mycobacterium tuberculosis H37Ra, M. phlei, M. smegmatis, and M. timereck. nih.gov, mdpi.com One compound from this series proved to be the most active, with an MIC of 0.976 μg/mL against M. tuberculosis H37Ra and 7.81 μg/mL against M. pheli. nih.gov
Another study synthesized fifteen 1,2,4-triazole derivatives and evaluated their activity against M. tuberculosis, finding MIC values that ranged from 2 to 32 μg/mL. nih.gov The most potent compound in this series exhibited an MIC of 2 μg/mL and was suggested to act by inhibiting the KatG enzyme, leading to an accumulation of reactive oxygen species in the mycobacterial cells. nih.gov Furthermore, a tetracyclic triazine analogue demonstrated activity against Mycobacterium tuberculosis, highlighting the potential of this chemical class in addressing tuberculosis. ijpsr.info
Antineoplastic and Antiproliferative Investigations in Cell Lines
The 1,2,4-triazine scaffold is a key structural motif in the development of novel anticancer agents. Derivatives have demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines, including those of colorectal, liver, and brain cancers, as well as melanoma.
Derivatives of 1,2,4-triazine have shown notable efficacy in inhibiting the growth of several cancer cell lines. For instance, a novel 1,2,4-triazine sulfonamide derivative was investigated for its anticancer potential in DLD-1 and HT-29 colon cancer cells, demonstrating the ability to induce apoptosis through both intrinsic and extrinsic pathways mdpi.com. In another study, xanthone (B1684191) and acridone (B373769) conjugates of 1,2,4-triazine were evaluated for their anticancer activity against colorectal cancer HCT116 and glioblastoma A-172 cell lines, with five compounds displaying good in vitro antiproliferative activities mdpi.com.
The antiproliferative activity of various triazine derivatives has been quantified in several studies. For example, certain fused 1,2,4-triazine derivatives were tested against the hepatocellular carcinoma cell line (HepG-2), with some compounds showing high activity researchgate.net. Similarly, 2-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid ester derivatives containing a 4-aminobenzoic ester showed moderate growth inhibition on HepG-2 cells, with measured IC₅₀ values of 39µg mL⁻¹ and 48µg mL⁻¹ researchgate.net.
| Derivative Class | Cell Line | Cancer Type | Observed Activity | Reference |
|---|---|---|---|---|
| 1,2,4-Triazine Sulfonamide | DLD-1, HT-29 | Colorectal Cancer | Induction of apoptosis | mdpi.com |
| Xanthone-1,2,4-triazine Conjugates | HCT116 | Colorectal Cancer | Good antiproliferative activity | mdpi.com |
| Acridone-1,2,4-triazine Conjugates | A-172 | Glioblastoma | Good antiproliferative activity | mdpi.com |
| Fused 1,2,4-Triazine Derivatives | HepG-2 | Hepatocellular Carcinoma | High cytotoxic activity | researchgate.net |
| s-Triazine-4-aminobenzoic ester | HepG-2 | Hepatocellular Carcinoma | Moderate inhibition (IC₅₀ = 39-48 µg/mL) | researchgate.net |
The antitumor effects of 1,2,4-triazine derivatives have also been assessed in the context of leukemia. An extensive screening of 94 different 6-aryl-4-cycloamino-1,3,5-triazine-2-amines identified 24 compounds that inhibited the growth of the Jurkat T cell leukemia line by 50% or more at a 10 μM concentration nih.gov. These active compounds demonstrated selective antiproliferative activity against leukemic cells when compared to a normal fibroblast cell line nih.gov.
Further research into a series of novel small molecules with a 1,2,4-triazine scaffold revealed distinct anticancer effects against the human leukemia cell line K-562, combined with remarkably low cytotoxicity against non-cancerous cells researchgate.net. However, older studies from 1980 on certain 3-thio-1,2,4-triazine derivatives indicated no significant effect on leukemia L1210 and P388 in murine models, although they did inhibit the growth of sarcoma 180 by 75% nih.gov.
Anti-inflammatory and Analgesic Properties
The 1,2,4-triazine core is associated with significant anti-inflammatory and analgesic activities. A study focusing on derivatives of 3-mercapto-5-hydroxyl-6-methyl-1,2,4-triazine confirmed that the synthesized compounds possessed anti-inflammatory properties researchgate.net. Other research has identified specific 1,2,4-triazine derivatives with potent effects. For example, one investigation found that among a series of synthesized compounds, one derivative (compound 4f) displayed the highest anti-inflammatory activity, while another (compound 4g) exhibited pronounced analgesic activity nih.govthieme-connect.com. Notably, a triazolotriazine derivative (compound 6d) was reported to have a dual analgesic-anti-inflammatory effect without causing stomach ulceration, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs) nih.govthieme-connect.com. The broad therapeutic potential of this class of compounds is highlighted by the wide range of biological activities attributed to them, including anti-inflammatory and analgesic effects nih.govijpsr.info.
Neuropharmacological and Central Nervous System Activities (e.g., Anticonvulsant, Antianxiety)
Derivatives of 1,2,4-triazine have been extensively investigated for their effects on the central nervous system, particularly for their anticonvulsant potential researchgate.netscholarsresearchlibrary.com. Triazine anticonvulsants are known to act on presynaptic sodium channels, inhibiting the release of excitatory neurotransmitters drugs.com.
In one study, a series of 16 novel condensed triazines were evaluated, with 13 of them demonstrating high anticonvulsant activity by antagonizing pentylenetetrazole (PTZ)-induced seizures nih.gov. At a dose of 50 mg/kg, these compounds prevented clonic seizures in 50-80% of the animals tested. The PTZ model is also considered prognostic for anxiolytic activity, and one specific compound (compound 13) was found to exhibit antianxiety effects nih.gov. Another study on 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives found two compounds (2c and 2d) that provided significant protection of up to 70% and 80% in PTZ and maximal electroshock (MES)-induced seizure tests, respectively researchgate.net.
| Derivative Class | Animal Model | Observed Activity | Reference |
|---|---|---|---|
| Condensed Triazines | PTZ-induced seizures (mice) | 13 of 16 compounds showed high anticonvulsant activity (50-80% prevention) | nih.gov |
| Condensed Triazines (Compound 13) | PTZ model | Exhibited antianxiety effects | nih.gov |
| 5,6-bisaryl-1,2,4-triazine-3-thiols (2c, 2d) | PTZ and MES-induced seizures (mice) | High protection (70-80%) against seizures | researchgate.net |
Other Investigational Biological Activities
The antioxidant capacity of triazine derivatives has been another area of significant research interest. A study of 1,3,5-triazine (B166579) analogues incorporating various structural motifs evaluated their radical scavenging activity using the ABTS method nih.govnih.govsemanticscholar.org. Several of these compounds demonstrated nearly double the percentage of inhibition activity compared to standards like Trolox and ascorbic acid after 60 minutes. Specifically, compounds 5, 6, 13, and 25 showed inhibition percentages ranging from 73.44% to 87.09%, compared to 41.49% for Trolox nih.govnih.gov.
Another investigation into hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one found them to be the most active antioxidants among the tested compounds, with three compounds in this series proving to be twice as active as ascorbic acid researchgate.net. These findings suggest that the triazine scaffold is a promising backbone for developing potent antioxidant agents nih.gov.
Estrogen Receptor Modulation
There is currently no available scientific literature detailing any investigation into the modulatory effects of 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol on estrogen receptors.
Cyclin-Dependent Kinase Inhibition
No studies have been published that evaluate the potential for this compound to act as an inhibitor of cyclin-dependent kinases. While the broader class of triazine derivatives has been explored for CDK inhibition, specific data for this compound is absent from the public domain.
Mechanistic Investigations at the Molecular Level Excluding Human Physiological Systems
Elucidation of Molecular Targets for Biological Activities
No specific molecular targets have been identified for 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol. For other 1,2,4-triazine (B1199460) derivatives, a range of targets has been elucidated. For instance, certain pyrrolo[2,1-f]triazines have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway. Other studies on different 1,2,4-triazin-6(1H)-one derivatives have shown them to act as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor.
Pathways of Cellular Interference (e.g., Apoptosis Induction)
There is no published research detailing the pathways of cellular interference for this compound. However, the induction of apoptosis is a common mechanism of action for many biologically active triazine compounds. For example, studies on complex sulfonamide derivatives containing a 1,2,4-triazine core have demonstrated their ability to induce apoptosis in colon cancer cell lines. This process is often initiated through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Modulation of Key Biomarkers and Protein Expression (e.g., p53, NF-κB, mTOR, Bax, Beclin-1, LC3A, LC3B)
Specific data on the modulation of key biomarkers by this compound is absent from the scientific record. In studies of other novel 1,2,4-triazine derivatives, researchers have observed effects on autophagy-related proteins, noting a decrease in the levels of Beclin-1, LC3A, and LC3B in treated cancer cells. Some of these effects on apoptosis have been shown to occur in a p53-independent manner.
Enzymatic Inhibition Studies (e.g., enzymes in tumorigenesis, MAO-A/B, COX-I/II)
No enzymatic inhibition studies have been published for this compound. The broader family of triazines has been shown to inhibit a variety of enzymes. For example, different 1,2,4-triazine derivatives have been reported to inhibit D-amino acid oxidase (DAAO), while others have shown inhibitory activity against cyclooxygenase (COX-1/COX-2) enzymes.
Receptor Binding Studies and Ligand-Target Interactions
There are no available receptor binding studies for this compound. As mentioned, related 1,2,4-triazinones have been investigated as CRF1 receptor antagonists, indicating that this heterocyclic scaffold can interact with G-protein coupled receptors.
Investigation of Molecular Mechanisms in Agrochemical Applications (e.g., interference with photosynthesis)
Information on the molecular mechanisms of this compound in agrochemical applications is not available. The triazine class of compounds is famous for its herbicides, which typically function by inhibiting photosystem II, thereby blocking photosynthesis. A structurally similar isomer, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, is known as a transformation product of the herbicide Tribenuron-methyl. This suggests a potential role in agriculture for this structural motif, but specific mechanistic data for the 1,2,4-triazine isomer is lacking.
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For the 1,2,4-triazine (B1199460) class, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been instrumental in understanding the structural requirements for potent biological activity.
For instance, in a study on 1,2,4-triazine derivatives as human D-amino acid oxidase (h-DAAO) inhibitors, robust CoMFA and CoMSIA models were developed. rsc.orgnih.govrsc.org These models demonstrated high predictive power, with statistical values indicating their reliability. rsc.orgnih.govrsc.org The contour maps generated from these 3D-QSAR models revealed critical information about the steric and electrostatic fields around the triazine scaffold, highlighting regions where substitutions would enhance or diminish inhibitory activity. rsc.orgrsc.org
Similarly, QSAR models for 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy identified key molecular descriptors, such as absolute electronegativity and water solubility, that significantly influence their inhibitory action. nih.govresearchgate.net These models provide a quantitative framework for predicting the activity of novel, unsynthesized 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol analogs.
Table 1: Representative QSAR Model Statistics for 1,2,4-Triazine Scaffolds
| Scaffold/Target | QSAR Model | q² (Cross-validation Coefficient) | r² (Correlation Coefficient) | Key Descriptors | Reference |
|---|---|---|---|---|---|
| 6-hydroxy-1,2,4-triazine-3,5(2H)-dione / h-DAAO | CoMFA | 0.613 | 0.966 | Steric and Electrostatic Fields | rsc.orgnih.gov |
| 6-hydroxy-1,2,4-triazine-3,5(2H)-dione / h-DAAO | CoMSIA | 0.669 | 0.985 | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor Fields | rsc.orgnih.gov |
| 1,2,4-triazine-3(2H)-one / Tubulin | MLR | Not Reported | 0.849 | Absolute Electronegativity, Water Solubility | nih.govresearchgate.net |
| 1,2,4-triazine clubbed 1,2,3-triazole / α-glucosidase | 3D-QSAR | 0.7202 | 0.9714 | Not Specified | benthamdirect.com |
Molecular Docking and Dynamics Simulations for Target Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a biological target. This technique is crucial for understanding the binding mode of 1,2,4-triazine derivatives and identifying key interactions that contribute to their biological activity. For example, docking studies of 1,2,4-triazine sulfonamide derivatives into the active sites of cancer-related receptors revealed that the triazine ring can form crucial π-π stacking interactions with phenylalanine residues. mdpi.com
In studies targeting h-DAAO, molecular docking identified essential amino acid residues such as Gly313, Arg283, Tyr224, and Tyr228 that interact with the triazine inhibitor. rsc.orgnih.govrsc.org The hydrogen bonds formed by the triazine structure and hydrophobic interactions with other residues were shown to be vital for the stability of the inhibitor at the protein's binding site. rsc.orgnih.govrsc.org
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. For 1,2,4-triazine-3(2H)-one derivatives targeting tubulin, MD simulations over 100 nanoseconds confirmed the stability of the interactions, with low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values indicating a tightly bound conformation. nih.gov These simulations provide a dynamic view of the binding event, reinforcing the predictions made by static docking models. nih.govnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction for Pre-clinical Lead Optimization
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction allows for the early assessment of these properties, reducing the time and cost associated with preclinical development.
For various 1,2,4-triazine derivatives, ADMET properties have been predicted using computational tools like admetSAR. nih.gov These predictions assess parameters such as Ames toxicity, carcinogenicity, acute oral toxicity, and potential for hERG inhibition. nih.gov Such analyses are critical for filtering out compounds with unfavorable profiles early in the discovery pipeline. In several studies, ADMET and bioavailability predictions have been successfully used to select the most promising newly designed 1,2,4-triazine inhibitors for further development. rsc.orgnih.govrsc.orgnih.gov This in silico screening ensures that resources are focused on candidates with a higher probability of success in later clinical stages.
Table 2: Predicted ADMET Properties for a Set of Antifungal 1,2,4-Triazine Derivatives
| Property | Prediction Outcome | Significance | Reference |
|---|---|---|---|
| Ames Toxicity | Predicted Non-toxic | Indicates low mutagenic potential. | nih.gov |
| Carcinogenicity | Predicted Non-carcinogenic | Suggests a lower risk of causing cancer. | nih.gov |
| Acute Oral Toxicity | Category III | Provides an estimate of short-term toxicity upon ingestion. | nih.gov |
| hERG Inhibition | Predicted Non-inhibitors | Indicates a lower risk of cardiotoxicity. | nih.gov |
Note: This table represents generalized findings for a series of derivatives and not for a specific compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening.
This approach has been applied to the 1,2,4-triazine scaffold. For example, a pharmacophore model for 1,2,4-triazine hybrids designed as α-glucosidase inhibitors was developed, showing features like hydrogen bond donors, acceptors, and aromatic rings (DHRRR_1) as crucial for activity. benthamdirect.com Virtual screening campaigns have also been employed to identify initial 1,2,4-triazine hits against targets like the adenosine (B11128) A₂A receptor, which were subsequently optimized into potent antagonists. nih.govacs.org This combination of pharmacophore modeling and virtual screening is a powerful strategy for discovering novel chemical entities based on the 1,2,4-triazine core.
Rational Design Principles for Novel 1,2,4-Triazine Scaffolds
The insights gained from QSAR, molecular docking, and pharmacophore modeling provide a solid foundation for the rational design of novel 1,2,4-triazine derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Key design principles for this scaffold include:
Structure-Based Design: Utilizing the 3D structure of the target protein, new analogs can be designed to optimize interactions with specific amino acid residues in the binding pocket. This may involve introducing substituents that form additional hydrogen bonds or hydrophobic interactions. nih.govacs.org
Scaffold Hopping and Isomeric Consideration: Exploring alternative isomers, such as moving from a 1,3,5-triazine (B166579) to a 1,2,4-triazine scaffold, can lead to compounds that access different regions of the receptor pocket, potentially improving affinity and selectivity. nih.govacs.org
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate a compound's activity, metabolic stability, or toxicity profile.
Multi-Target Design: Designing single molecules that can interact with multiple biological targets is an emerging strategy for treating complex diseases like cancer or Alzheimer's. researchgate.netrsc.org The 1,2,4-triazine core is a versatile scaffold that can be elaborated to create such multi-target agents. frontiersin.org
Conformation Analysis and Stereochemical Considerations
The 3D conformation of a molecule is a critical determinant of its biological activity, as it must adopt a specific shape to bind effectively to its target. Conformational analysis of the 1,2,4-triazine scaffold and its derivatives is therefore essential.
Studies on related triazine structures have shown that restricted rotation around single bonds, such as the C(triazine)–N(substituent) bond, can lead to the existence of multiple stable conformers. mdpi.com These different conformations can have distinct biological activities. Computational techniques like Density Functional Theory (DFT) calculations, combined with experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to study this conformational mobility. mdpi.com
Non Medical Research Applications
Agrochemical Science
The triazine ring is a well-established pharmacophore in the agrochemical industry. Research continues to leverage the 1,2,4-triazine (B1199460) structure to develop new and effective agents for crop protection.
Development of Novel Herbicides and Weed Control Agents
The primary mechanism of action for triazine-based herbicides is the inhibition of photosynthesis. chemicalbook.comresearchgate.net These compounds target and bind to the D1 protein subunit within Photosystem II (PSII) in chloroplasts, effectively blocking the electron transport chain. researchgate.netresearchgate.netteamchem.co This disruption halts the plant's ability to produce energy, leading to oxidative stress and eventual death in susceptible species. researchgate.net
While many widely-known herbicides like atrazine (B1667683) are based on the 1,3,5-triazine (B166579) isomer, the 1,2,4-triazine core is also a proven foundation for effective herbicides. A prominent example is Metribuzin, a selective herbicide used for both pre- and post-emergence weed control in crops such as soybeans, potatoes, and sugarcane. nih.gov Metribuzin's structure, featuring the 1,2,4-triazin-5-one ring, demonstrates the herbicidal potential inherent in this scaffold, which it shares with 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol. nih.gov It functions by inhibiting Photosystem II, the same mode of action as its 1,3,5-triazine counterparts. researchgate.netnih.gov
Research into new 1,2,4-triazin-5-one derivatives continues to explore structure-activity relationships to develop novel weed control agents. Studies on compounds like 3-alkyl-4-amino-6-aryl-1,2,4-triazin-5-ones have shown a correlation between their chemical structure, their ability to inhibit photosynthesis, and their phytotoxicity to various plant species. researchgate.net
Table 1: Structural Comparison of the Target Compound and the Herbicide Metribuzin
| Feature | This compound | Metribuzin |
|---|---|---|
| Core Structure | 1,2,4-Triazin-3-ol | 1,2,4-Triazin-5-one |
| Substituent at C3 | -OH (enol form) | -S(CH₃) |
| Substituent at C5 | -NH(CH₃) | -NH₂ (at N4) |
| Substituent at C6 | -CH₃ | -C(CH₃)₃ |
| Mode of Action | Not specified | Photosystem II Inhibitor nih.gov |
Insecticidal and Fungicidal Research
The 1,2,4-triazine scaffold is also a subject of investigation in the search for new insecticides and fungicides.
In insecticidal research, derivatives of 1,2,4-triazinone have been designed as conformationally restricted analogues of existing insecticides like pymetrozine. In one study, a series of novel 3‐(6‐methyltriazinone)‐3,4‐dihydrobenzo[b] researchgate.netresearchgate.netdiazin‐2(1H)‐one derivatives was synthesized. The optimal compound from this series demonstrated a mortality rate of 67.7% against the cowpea aphid (Aphis craccivora) at a concentration of 400 mg L⁻¹.
For fungicidal applications, derivatives of 3-phenyl-1,2,4-triazin-6-one have been identified as a promising class of compounds with significant activity against agriculturally important plant-pathogenic fungi. A screening program identified an initial lead compound which spurred the synthesis and evaluation of numerous analogues. Structure-activity relationship studies found that activity was enhanced by specific substitutions on the phenyl ring and other positions of the triazine core. For instance, replacing a haloalkyl group with a CH₂-cyclopropyl group led to significant activity improvements against ascomycete fungi. One of the most potent compounds in this series demonstrated control of the cereal pathogen Zymoseptoria tritici with an EC₅₀ of 0.005 ppm, a level of activity comparable to the commercial fungicide azoxystrobin.
Table 2: In Vitro Antifungal Activity (EC₅₀ in ppm) of Selected 1,2,4-Triazin-6-one Analogs
| Compound | R¹ Group | R² Group | Z. tritici | L. nodorum | M. grisea | U. maydis |
|---|---|---|---|---|---|---|
| 10 | 3-Br-Ph | CH₂CF₃ | 0.04 | 0.1 | 0.1 | 0.1 |
| 20 | 3-Br-4-F-Ph | CH₂CF₃ | 0.01 | 0.1 | 0.2 | 0.1 |
| 41 | 3-Br-Ph | CH₂-cyclopropyl | 0.005 | 0.05 | 0.05 | 1.0 |
| Azoxystrobin | (Commercial Standard) | 0.002 | 0.02 | 0.02 | 0.5 |
Data sourced from a study on 3-phenyl-1,2,4-triazin-6-one derivatives.
Environmental Interactions (e.g., interaction with humic and fulvic acids)
The environmental fate and efficacy of triazine-based agrochemicals are significantly influenced by their interactions with soil components, particularly soil organic matter such as humic and fulvic acids. These complex organic macromolecules can adsorb triazine compounds, affecting their mobility, bioavailability, and degradation rate.
Studies have shown that the sorption of triazine herbicides in soil is directly related to the soil's organic carbon content, with strong interactions noted with carboxylic groups and fulvic substances. researchgate.net This sorption process can lead to the formation of non-extractable residues, where the pesticide becomes bound to the soil matrix. The interaction is not static; factors such as the type and age of the organic matter can influence the strength and nature of the sorption process. researchgate.net Research on the degradation of triazine compounds like metsulfuron-methyl (B1676535) in soil has identified various degradation products in the presence of humic acids, indicating that these soil components play a role in the chemical transformation of the herbicide. purdue.edu Understanding these interactions is critical for predicting the persistence and potential for leaching of 1,2,4-triazine-based agrochemicals in different soil environments.
Materials Science and Engineering
The inherent electronic properties of the triazine ring, particularly its electron-deficient nature, make it an attractive building block for advanced functional materials.
Organic Optoelectronic Materials (e.g., n-type semiconductors, dye-sensitized solar cells)
The 1,2,4-triazine core is being explored for its potential in organic electronic devices. Its strong electron-accepting ability makes it a candidate for n-type semiconductors and as a component in organic light-emitting diodes (OLEDs) and solar cells. In the context of dye-sensitized solar cells (DSSCs), the triazine moiety can be incorporated into organic dye molecules, often as part of a Donor-π-Acceptor (D-π-A) architecture. In this design, the triazine acts as the electron acceptor, facilitating efficient charge separation upon light absorption, which is a critical step in converting solar energy into electricity. nih.gov
A study investigating four series of 1,2,4-triazine derivatives for DSSCs used Density Functional Theory (DFT) to calculate their key optoelectronic properties. These calculations help predict the suitability of the compounds as sensitizers. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap (E_g), light-harvesting efficiency (LHE), and open-circuit voltage (V_oc) are crucial parameters. The results indicated that these 1,2,4-triazine derivatives are good candidates for use in organic DSSCs.
Table 3: Calculated Optoelectronic Properties of Four 1,2,4-Triazine Derivative Dyes for DSSCs
| Dye Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | LHE | Open-Circuit Voltage (V_oc) (eV) |
|---|---|---|---|---|---|
| DDT | -5.795 | -2.483 | 3.312 | 0.989 | 1.138 |
| DCDT | -5.799 | -2.502 | 3.297 | 0.990 | 1.121 |
| DFDT | -5.787 | -2.519 | 3.268 | 0.991 | 1.107 |
| DODT | -5.766 | -2.571 | 3.195 | 0.993 | 0.938 |
Data sourced from DFT calculations on novel 1,2,4-triazine derivatives.
Development of Flame Retardants
The high nitrogen content of the triazine ring makes it an effective component in halogen-free flame retardants. Triazine-based compounds can act through multiple mechanisms to reduce the flammability of materials. In the condensed phase, they can promote the formation of a stable char layer upon heating, which insulates the underlying material from the heat source and limits the release of flammable volatiles. In the gas phase, the decomposition of triazine compounds can release inert gases like nitrogen, which dilute the oxygen supply and flammable gases, thereby inhibiting combustion.
Novel flame retardants incorporating the triazine structure have been developed for various materials. For example, a triazine-based flame retardant applied to cotton fabrics significantly improved their fire resistance. The treated cotton exhibited good thermal stability and char-forming ability. researchgate.net Similarly, nitrogen-phosphorus flame retardants containing a triazine moiety have been synthesized and incorporated into polymers like Polyamide 6 (PA6), leading to materials with significantly enhanced flame retardancy.
Table 4: Flame Retardancy Performance of Triazine-Containing Additives
| Material | Flame Retardant | Loading | Limiting Oxygen Index (LOI) % | UL-94 Rating |
|---|---|---|---|---|
| Cotton Fabric | None | - | 18.0 | Fails |
| Cotton Fabric | CPHDT (Triazine-based) | 400 g L⁻¹ | 28.1 | - |
| Polyamide 6 (PA6) | None | - | 23.0 | Fails |
| Polyamide 6 (PA6) | DTE-DOPO (Triazine-DOPO) | 1.46 wt% P | 34.5 | V-0 |
Data sourced from studies on novel flame retardants. researchgate.net
Research into Liquid Crystalline Properties
There is currently no specific research available in the public domain that investigates the liquid crystalline properties of this compound. However, the broader class of triazine derivatives has been a subject of interest in the field of liquid crystals. The planar structure of the triazine ring can contribute to the formation of mesophases, a state of matter between conventional liquid and solid crystalline states. mdpi.com Research into other triazine-based compounds has explored how molecular symmetry and the nature of substituent groups can influence the formation of various liquid crystal phases, such as nematic or smectic phases. researchgate.net For this compound, the presence of both a methyl and a methylamino group, along with the hydroxyl group which can engage in hydrogen bonding, could theoretically lead to molecular arrangements conducive to liquid crystalline behavior. Further empirical investigation would be necessary to confirm any such properties.
Supramolecular Chemistry and Dendrimer Applications
While direct studies on this compound in supramolecular chemistry and dendrimer applications are not found in the current body of scientific literature, the 1,3,5-triazine scaffold, a close structural relative, is extensively used in these fields. rsc.org Triazines are valued as building blocks for constructing large, complex supramolecular assemblies and dendrimers due to their threefold symmetry and the ability to undergo sequential and controlled reactions. nih.gov
Dendrimers, which are highly branched, tree-like macromolecules, have been synthesized using triazine cores to create structures with a high density of functional groups on their periphery. mdpi.com These triazine-based dendrimers have been explored for applications in materials science and as hosts in host-guest chemistry. nih.govcore.ac.uk The reactivity of the amino and hydroxyl groups in this compound could potentially allow it to be incorporated into such macromolecular structures. The ability of the molecule to participate in hydrogen bonding could also be exploited in the design of self-assembling supramolecular systems. nih.gov
Catalysis and Organic Reagents
Currently, there is no specific information available regarding the use of this compound in catalysis or as an organic reagent. The reactivity of the 1,2,4-triazine ring and its derivatives has been explored in various organic transformations. rsc.orgresearchgate.net For instance, some triazine compounds have been utilized as synthons in the preparation of other heterocyclic systems. The functional groups present in this compound, namely the amino and hydroxyl groups, could impart catalytic activity or allow it to serve as a reactant in organic synthesis. However, without dedicated studies, its potential in these areas remains theoretical.
Analytical Chemistry Applications
Specific analytical methods for the determination of this compound have not been detailed in the available literature. However, general analytical techniques for the detection and quantification of triazine derivatives, particularly in environmental and agricultural contexts, are well-established. These methods are crucial for monitoring herbicides and their degradation products.
Commonly employed techniques include:
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and analysis of various triazine compounds. d-nb.infonih.gov Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC for sensitive and selective detection.
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of triazine herbicides and their metabolites. nih.gov Derivatization may sometimes be necessary to improve the volatility of more polar triazine derivatives.
Electroanalytical Methods: Techniques such as voltammetry have been developed for the determination of triazine-based pesticides in water samples. mdpi.com
These established methods could likely be adapted for the analysis of this compound, although specific parameters such as the choice of column, mobile phase, and detection wavelength would need to be optimized.
Below is a table summarizing general analytical methods applicable to triazine derivatives.
| Analytical Technique | Detector | Typical Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Mass Spectrometry (MS) | Analysis of triazine herbicides and their derivatives in various matrices. | d-nb.infonih.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | Determination of volatile and semi-volatile triazine compounds. | nih.gov |
| Electroanalytical Methods | Various electrodes | Detection of triazines in aqueous samples. | mdpi.com |
Industrial Applications Beyond Agrochemicals
There is no information in the public scientific literature regarding industrial applications of this compound beyond the agrochemical sector. The broader family of triazines, particularly 1,3,5-triazine derivatives like melamine, have significant industrial importance. core.ac.uk Melamine is a key component in the production of melamine-formaldehyde resins, which are used in laminates, adhesives, and dinnerware. Other triazine derivatives are utilized as dyes, UV stabilizers, and flame retardants. The specific substitution pattern of this compound may confer properties that could be of industrial interest, but this has yet to be explored in published research.
Analytical and Characterization Methodologies in 1,2,4 Triazine Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of organic molecules. By interacting with molecules using various parts of the electromagnetic spectrum, these techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
For 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The methyl group attached to the triazine ring (C6-CH₃) would likely appear as a singlet in the upfield region. The methyl group of the methylamino substituent (N-CH₃) would also be a singlet, slightly shifted due to the influence of the adjacent nitrogen atom. The protons on the nitrogen atoms (N-H) of the ring and the amino group would appear as broader signals, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give a distinct signal. The spectrum would show signals for the two methyl carbons, the carbons of the triazine ring (C3, C5, and C6), with their chemical shifts influenced by the attached heteroatoms and substituents. The C3 carbon, being bonded to two nitrogen atoms and an oxygen atom (in the ol-form) or being a carbonyl carbon (in the one-form), would appear significantly downfield.
Table 8.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and heterocyclic systems.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C6-C H₃ | 2.1 - 2.5 | 15 - 25 |
| N-C H₃ | 2.8 - 3.2 | 30 - 40 |
| NH (amino) | 5.0 - 7.0 (broad) | N/A |
| NH (ring) | 9.0 - 12.0 (broad) | N/A |
| C 3 (C=O) | N/A | 150 - 165 |
| C 5 | N/A | 145 - 160 |
| C 6 | N/A | 140 - 155 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to display several characteristic absorption bands. The presence of N-H bonds in the triazine ring and the methylamino group would result in stretching vibrations in the region of 3100-3500 cm⁻¹. Due to the potential for tautomerism between the -ol and the keto (-one) form (6-Methyl-5-(methylamino)-1,2,4-triazin-3(2H)-one), a strong absorption band characteristic of a carbonyl group (C=O) stretch may be observed around 1650-1700 cm⁻¹. Other significant peaks would include C-H stretching from the methyl groups (around 2850-3000 cm⁻¹), C=N stretching from the triazine ring (around 1600-1650 cm⁻¹), and various C-N stretching vibrations.
Table 8.2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amine / Amide | 3100 - 3500 | Medium, Broad |
| C-H Stretch | Methyl (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch | Triazinone (Keto-tautomer) | 1650 - 1700 | Strong |
| C=N Stretch | Triazine Ring | 1600 - 1650 | Medium-Strong |
| N-H Bend | Amine / Amide | 1550 - 1640 | Medium |
| C-N Stretch | Amine / Triazine Ring | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₅H₈N₄O), the molecular weight is 140.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 140. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be detected at m/z 141. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern can reveal structural details, with common losses including neutral fragments like CH₃, HNCO, or parts of the triazine ring.
Chromatographic Separation and Purity Assessment (e.g., HPLC-MS)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. When coupled with a mass spectrometer (HPLC-MS), it provides both separation and identification capabilities.
A reversed-phase HPLC method would be suitable for this compound. In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or acetic acid to improve peak shape. The compound would elute at a characteristic retention time, and its purity could be assessed by the presence of a single, sharp peak. The coupled MS detector would confirm the identity of the peak by measuring the mass-to-charge ratio of the eluting compound, providing a high degree of confidence in both purity and identity assessment.
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This experimental data is then compared with the theoretical composition calculated from the molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the compound's proposed formula and purity.
For this compound, with the molecular formula C₅H₈N₄O, the theoretical elemental composition can be calculated.
Table 8.3: Theoretical Elemental Composition of C₅H₈N₄O
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 42.85 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.75 |
| Nitrogen (N) | 14.007 | 4 | 56.028 | 39.98 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 11.42 |
| Total | 140.146 | 100.00 |
Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would confirm the elemental formula of the synthesized compound.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, researchers can map the precise positions of atoms in space.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous structural information. It would confirm the connectivity of the atoms, definitively establishing the 1,2,4-triazine (B1199460) ring structure with its specific substituents. Furthermore, it would provide precise measurements of bond lengths and bond angles. This technique would also elucidate the tautomeric form present in the solid state (i.e., whether it exists as the -ol or the -one form) and reveal details about intermolecular interactions, such as hydrogen bonding networks, which dictate how the molecules pack together in the crystal lattice. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for absolute structural proof.
Future Research Directions and Translational Potential
Exploration of Underexplored Biological Targets
The 1,2,4-triazine (B1199460) nucleus is a prominent scaffold in many biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ijpsr.inforesearchgate.netglobalscitechocean.com Derivatives have been investigated as potential treatments for complex conditions such as Alzheimer's disease, Parkinson's disease, and various cancers. nih.govnih.govnih.govnih.gov However, for many 1,2,4-triazine derivatives, including 6-Methyl-5-(methylamino)-1,2,4-triazin-3-ol, the specific molecular targets responsible for their bioactivity remain largely uncharacterized.
Future research should prioritize the identification and validation of novel biological targets for this compound and its analogs. A systematic approach to target deconvolution, employing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction, could unveil previously unknown mechanisms of action. Given the broad bioactivity profile of the triazine class, potential underexplored targets could include novel enzyme families, protein-protein interactions, and epigenetic modulators that have not been traditionally associated with this scaffold.
Table 1: Potential Underexplored Biological Target Classes for 1,2,4-Triazine Derivatives
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | Many heterocyclic compounds are kinase inhibitors; specificities of triazines are not fully mapped. mdpi.com | Oncology, Inflammation |
| Epigenetic Modulators | Small molecules can influence enzymes like histone deacetylases (HDACs) or methyltransferases. | Oncology, Genetic Disorders |
| G-protein-coupled receptors (GPCRs) | Derivatives have shown activity at adenosine (B11128) A2A receptors, suggesting other GPCRs may be targets. nih.govacs.org | Neurology, Metabolic Disease |
Advanced Synthetic Strategies for Complex Architectures
While numerous methods exist for the synthesis of 1,2,4-triazine derivatives, future work should focus on developing more advanced and efficient strategies to generate complex, three-dimensional molecular architectures. rsc.orgorganic-chemistry.org Moving beyond simple substitutions on the core ring, research could explore domino reactions, multi-component reactions, and asymmetric synthesis to create structurally diverse libraries of compounds with high stereochemical control. rsc.orgresearchgate.net
The development of synthetic routes to fused heterocyclic systems, where the 1,2,4-triazine ring is annulated with other rings, could lead to novel compounds with enhanced biological activity and specificity. nih.goveurekaselect.comnih.gov For instance, creating derivatives of this compound with fused ring systems could rigidly constrain the conformation of the molecule, potentially leading to higher affinity for a specific biological target.
Table 2: Advanced Synthetic Methodologies for Triazine Scaffolds
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| Domino Annulation | A sequence of intramolecular reactions to build complex rings from simple starting materials. rsc.org | High atom economy, operational simplicity. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates and improve yields. researchgate.net | Reduced reaction times, improved efficiency. |
| Asymmetric Catalysis | Creating chiral molecules with a specific 3D arrangement, crucial for biological specificity. | Enantioselective products, improved potency. |
Multi-Targeted Compound Design
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov Consequently, compounds that can modulate several targets simultaneously—so-called multi-target ligands—are of increasing interest in drug discovery. The 1,2,4-triazine scaffold is an excellent template for the design of such agents. nih.govresearchgate.net
Future research should focus on the rational design of derivatives of this compound that incorporate multiple pharmacophores to engage different biological targets. For example, in the context of Alzheimer's disease, a derivative could be designed to inhibit the enzyme BACE1 while also possessing metal-chelating and antioxidant properties to combat other aspects of the disease pathology. nih.gov This involves strategically modifying the core structure to present distinct chemical features that can interact with the binding sites of different proteins involved in a disease network.
Integration with Emerging Technologies in Chemical Biology
The advancement of chemical biology offers powerful tools to study and manipulate biological systems. Integrating this compound with these technologies could accelerate its development and application. For instance, the compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes would enable researchers to visualize the compound's subcellular localization, identify its binding partners, and study its mechanism of action in living cells.
Furthermore, triazine-based structures are being explored as components of covalent organic polymers (COPs) for applications in catalysis and sensing. rsc.org There is potential to incorporate this compound into such advanced materials, potentially for targeted drug delivery or as part of a diagnostic sensor. The use of s-triazine-BODIPY conjugates for bio-imaging and photodynamic therapy also highlights a promising avenue for future exploration. rsc.org
Sustainable Synthesis and Environmental Impact Considerations
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future development of this compound and its derivatives should prioritize sustainable synthetic methods. This includes the use of eco-friendly solvents like water, energy-efficient techniques such as ultrasound-assisted synthesis, and processes that minimize waste. mdpi.comnih.govresearchgate.net
Moreover, the widespread use of certain triazine compounds as herbicides has raised concerns about their environmental persistence and ecological impact. nih.govmdpi.com Although the intended application of this compound is likely in a different domain, it is crucial to assess its environmental fate. Future studies should include investigations into its biodegradability and potential ecotoxicity to ensure that its development does not pose an undue risk to the environment. nih.gov This proactive approach aligns with modern standards for responsible chemical research and development.
Collaborative Research Opportunities Across Disciplines
The multifaceted potential of this compound necessitates a collaborative research approach. Progress in this area will be significantly enhanced by fostering partnerships across various scientific disciplines.
Medicinal Chemistry and Pharmacology: Synthetic chemists can design and create novel analogs, while pharmacologists can perform in-vitro and in-vivo testing to evaluate their biological activity and mechanisms of action. nih.gov
Computational Chemistry and Structural Biology: Computational experts can model ligand-protein interactions to guide the design of more potent and selective compounds, while structural biologists can solve the crystal structures of these compounds bound to their targets. nih.govnih.gov
Chemical Biology and Materials Science: Collaborations can lead to the development of novel chemical probes for biological research and the integration of these molecules into advanced materials for diagnostics or drug delivery. rsc.orgrsc.org
Environmental Science: Environmental scientists can assess the biodegradability and potential ecological impact of new compounds, ensuring a sustainable development pathway. mdpi.com
Such interdisciplinary collaborations will be essential to fully unlock the translational potential of this compound and its derivatives, paving the way for new discoveries in medicine and technology.
Q & A
Q. What are the recommended synthetic routes for 6-methyl-5-(methylamino)-1,2,4-triazin-3-ol, and what key reaction conditions must be optimized?
The compound can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl precursors under acidic or catalytic conditions. For example, triazine derivatives are typically formed by cyclization of thiourea intermediates or via nucleophilic substitution on pre-formed triazine scaffolds . Key parameters include pH control (acidic conditions for cyclization), temperature (reflux in solvents like ethanol or acetonitrile), and stoichiometric ratios of reagents to minimize side products like unreacted intermediates or over-substituted derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the methyl, methylamino, and hydroxyl substituents on the triazine ring. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups such as N-H (stretch ~3300 cm⁻¹) and C=O/C=N vibrations . High-resolution mass spectrometry (HRMS) is recommended for precise molecular formula confirmation .
Q. How do the functional groups in this compound influence its solubility and stability in aqueous media?
The hydroxyl (-OH) and methylamino (-NHCH₃) groups enhance solubility in polar solvents (e.g., water, DMSO) via hydrogen bonding. However, the methyl group and aromatic triazine ring contribute to hydrophobic interactions, necessitating mixed solvent systems (e.g., water:acetonitrile) for dissolution. Stability studies should monitor pH-dependent degradation, as the hydroxyl group may undergo oxidation or tautomerization under alkaline conditions .
Q. What computational methods are suitable for predicting the electronic properties of this triazine derivative?
Density Functional Theory (DFT) calculations can model the compound’s electron distribution, HOMO-LUMO gaps, and reactive sites. Software like Gaussian or ORCA, paired with basis sets (e.g., B3LYP/6-31G*), predicts interactions with biological targets or metal ions. Molecular docking studies are useful for preliminary screening of enzyme-binding affinities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized batches. To address this:
- Validate purity via HPLC (>95%) and control for residual solvents (e.g., DMF, THF) .
- Replicate assays across multiple models (e.g., in vitro vs. in vivo) and standardize protocols (e.g., IC₅₀ determination using MTT assays) .
- Cross-reference structural analogs (e.g., methylthio-substituted triazines) to identify substituent-dependent trends .
Q. What strategies are effective for improving the selectivity of this compound toward kinase targets?
Rational design should focus on modifying substituents to enhance steric and electronic complementarity with target binding pockets. For example:
- Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) to the triazine ring to improve π-π stacking with kinase ATP-binding sites .
- Optimizing the methylamino group’s position to reduce off-target interactions (e.g., with cytochrome P450 enzymes) .
- Employing fragment-based drug discovery (FBDD) to iteratively refine lead compounds .
Q. What analytical challenges arise when quantifying degradation products of this compound in environmental or biological matrices?
Key challenges include:
- Differentiating isomeric degradation products (e.g., ring-opening vs. hydroxylation) using LC-MS/MS with collision-induced dissociation (CID) .
- Minimizing matrix effects (e.g., protein binding in plasma) via solid-phase extraction (SPE) or derivatization .
- Detecting trace-level metabolites (<1 ppm) using high-sensitivity techniques like UPLC-QTOF .
Q. How can researchers leverage structural analogs to elucidate the mechanism of action of this compound?
Comparative studies with analogs (e.g., 6-benzyl- or 6-tert-butyl-substituted triazines) can identify critical pharmacophores. For example:
- Replace the hydroxyl group with a methylthio (-SCH₃) group to assess hydrogen bonding’s role in target binding .
- Use isotopically labeled versions (e.g., ¹⁵N or ²H) to track metabolic pathways via isotope-ratio mass spectrometry .
Methodological Recommendations
- Synthetic Optimization : Prioritize one-pot syntheses to reduce purification steps and improve yields .
- Quality Control : Implement orthogonal analytical methods (e.g., NMR + LC-MS) to confirm batch consistency .
- Data Reproducibility : Share raw spectral data and assay protocols in open-access repositories to facilitate cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
